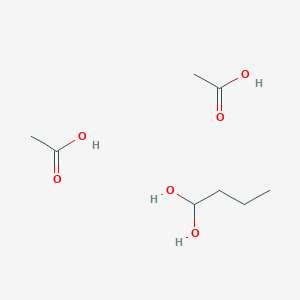

Acetic acid--butane-1,1-diol (2/1)

Description

Acetic acid–butane-1,1-diol (2/1) is a molecular complex or mixture composed of acetic acid (CH₃COOH) and butane-1,1-diol (HOCH₂C(CH₃)₂OH) in a 2:1 molar ratio. Butane-1,1-diol, a vicinal diol with hydroxyl groups on adjacent carbons, exhibits unique stereochemical and hydrogen-bonding properties due to its branched structure . When combined with acetic acid—a weak carboxylic acid—the resulting system likely forms hydrogen-bonded networks or deep eutectic solvent (DES)-like structures, which can influence solubility, stability, and reactivity .

Butane-1,1-diol itself is a solid at room temperature (melting point: ~199°C) with a density of 1.021 g/cm³ . Its combination with acetic acid may lower the melting point, enhancing applicability in synthetic chemistry or extraction processes.

Properties

CAS No. |

29949-17-5 |

|---|---|

Molecular Formula |

C8H18O6 |

Molecular Weight |

210.22 g/mol |

IUPAC Name |

acetic acid;butane-1,1-diol |

InChI |

InChI=1S/C4H10O2.2C2H4O2/c1-2-3-4(5)6;2*1-2(3)4/h4-6H,2-3H2,1H3;2*1H3,(H,3,4) |

InChI Key |

KLJYIZMAOTVKSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(O)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid–butane-1,1-diol (2/1) can be synthesized through esterification, a reaction in which acetic acid reacts with butane-1,1-diol in the presence of a mineral acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester and water . The reaction is reversible, and the removal of water can drive the reaction to completion.

Industrial Production Methods

Industrial production of acetic acid–butane-1,1-diol (2/1) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–butane-1,1-diol (2/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and acids.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid–butane-1,1-diol (2/1) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of acetic acid–butane-1,1-diol (2/1) involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and butane-1,1-diol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.

Comparison with Similar Compounds

Table 1: Comparison of Acetic Acid–Butane-1,1-diol (2/1) with Similar Diol–Acid Complexes

*Note: Physical state depends on the ratio and hydrogen-bonding interactions.

Key Observations:

- Branching vs.

- Melting Behavior : Butane-1,1-diol’s high melting point (~199°C) contrasts sharply with butane-1,4-diol (liquid at 25°C, melting point: 16°C), suggesting acetic acid’s role in lowering melting points for DES formation .

- Biological Activity : Butane-1,1-diol derivatives (e.g., cyclopropane-1,1-diol hydrate) exhibit toxicity, while its acetate complexes may contribute to antimicrobial activity in bacterial extracts .

Q & A

Basic: What are the established synthesis routes for Acetic acid--butane-1,1-diol (2/1) complexes, and how are stoichiometric ratios controlled?

Answer:

The compound can be synthesized via acid-catalyzed reactions between acetic anhydride and diols, as demonstrated in the preparation of acrolein diacetate (yield >90%) using acetic anhydride and acrolein under controlled conditions . For stoichiometric control, precise molar ratios (e.g., 2:1 acetic acid to diol) are maintained by adjusting reactant concentrations and monitoring via titration or NMR. Kinetic studies in ethanol fuel cells suggest that intermediates like ethane-1,1-diol form transiently, requiring in situ characterization to validate stoichiometry .

Advanced: How do catalyst compositions (e.g., Pt/Ru vs. Pt/Sn) influence the distribution of acetic acid and butane-1,1-diol derivatives in catalytic systems?

Answer:

Catalytic additives like Ru or Sn on Pt/C enhance acetic acid production by altering the binding energy of intermediates. For example, Pt/Ru/C increases current density by 40% compared to Pt/C alone, favoring acetic acid over CO₂ due to improved *OH adsorption for oxidative cleavage . Advanced methods such as in situ ¹³C NMR can track intermediates (e.g., ethane-1,1-diol) and quantify product ratios under varying potentials . Researchers should design experiments with controlled potential sweeps and isotope labeling to distinguish parallel reaction pathways.

Basic: What analytical techniques are most effective for verifying the purity and structure of Acetic acid--butane-1,1-diol complexes?

Answer:

- Titration : Standardized NaOH solutions (0.25 M) with phenolphthalein indicator provide ±0.1% accuracy for acetic acid quantification, though errors arise from CO₂ absorption or incomplete neutralization .

- NMR : ¹³C NMR resolves structural isomers (e.g., distinguishing 1,1-diol from 1,2-diol derivatives) and quantifies intermediates in real time .

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 210 nm) separates diol-acetic acid adducts, with Rf values calibrated against standards .

Advanced: How do pH-dependent reaction mechanisms affect the stability of intermediates like 3-methyl-1,2-dioxetane-1,1-diol in acetic acid-diol systems?

Answer:

At pH < 3.8, protonation accelerates dioxetane intermediate formation (rate-limiting step), while pH > 3.8 favors base-catalyzed decomposition into acetate and CO₂ . Computational models (e.g., NAMD simulations) predict lifetimes of 98–163 fs for intermediates in aqueous environments, with UV-Vis spectroscopy (λ = 312 nm) validating photodissociation pathways . Researchers should combine pH-static experiments with time-resolved spectroscopy to map kinetic bottlenecks.

Data Contradiction: How can conflicting results in acetic acid concentration measurements (titration vs. NMR) be reconciled?

Answer:

Discrepancies often stem from:

- Titration errors : Over-titration due to NaOH carbonate impurities or sample evaporation .

- NMR limitations : Signal overlap from co-solvents (e.g., D₂O) or slow exchange broadening .

Resolution : Cross-validate using internal standards (e.g., KHP for titration) and deuterated solvents in NMR. For electro-oxidation studies, perforate cells to release CO₂ overpressure, which artificially suppresses acetic acid signals .

Advanced: What role do ethane-1,1-diol intermediates play in inhibiting or promoting electro-catalytic ethanol oxidation?

Answer:

Ethane-1,1-diol acts as a transient intermediate that either (a) converts to acetic acid via further oxidation or (b) accumulates and poisons Pt catalysts. In situ NMR at 1.3 V shows a 3:1 ratio of acetic acid to diol after 60 minutes, with CO₂ overpressure reducing efficiency by 20% . To mitigate inhibition, researchers use Sn-modified catalysts to enhance *OH mobility and accelerate diol decomposition .

Basic: What protocols ensure accurate molarity calculations for acetic acid-diol solutions in kinetic studies?

Answer:

- Density measurements : Determine solution density (g/mL) to calculate molality, then convert to molarity using temperature-dependent density tables .

- Molecular weight validation : For diols like butane-1,1-diol (C₄H₁₀O₂), verify purity via GC-MS or elemental analysis. Acetic acid (C₂H₄O₂) requires Karl Fischer titration for water content .

Advanced: How can photodissociation pathways of cyclopropanone hydrate inform the stability of acetic acid-diol complexes?

Answer:

NAMD simulations reveal that cyclopropanone hydrate photodissociates into propionic acid and ethane-1,1-diol via asymmetric C–C bond cleavage (lifetime = 163 fs) . Comparative UV-Vis studies (gas vs. condensed phase) show blue shifts (Δλ = 15 nm) due to H-bonding, suggesting diol stability is higher in polar solvents. Researchers should employ femtosecond spectroscopy to probe solvent effects on diol-acetic acid adducts.

Data Interpretation: How should researchers address anomalies in product distributions during diol-acetic acid reactions?

Answer:

Anomalies (e.g., unexpected acetaldehyde peaks in NMR) may arise from:

- Side reactions : Acetic acid dehydration to ketene or diol oxidation to carbonyls .

- Catalyst fouling : Carbonaceous deposits on Pt surfaces redirect pathways .

Mitigation : Use scavengers (e.g., O₂ for carbon removal) and conduct poisoning tests with CO stripping voltammetry.

Advanced: What computational methods best predict the thermodynamic stability of Acetic acid--butane-1,1-diol complexes?

Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare Gibbs free energies of 2:1 vs. 1:1 complexes.

- MD simulations : Solvent effects (e.g., water vs. octanol) are modeled using OPLS-AA force fields, with partition coefficients (log P) validated against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.